molecular formula C18H31IN4O5S B3121766 Biotin-PEG2-C2-iodoacetamide CAS No. 292843-75-5

Biotin-PEG2-C2-iodoacetamide

Cat. No. B3121766
CAS RN: 292843-75-5
M. Wt: 542.4 g/mol
InChI Key: LWGLKVINXNMNJX-ZQIUZPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG2-C2-iodoacetamide is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . The iodoacetyl group reacts with reduced thiols (sulfhydryl groups,—SH) at alkaline pH to form stable thioether bonds .


Molecular Structure Analysis

The molecular weight of this compound is 542.43 . Its molecular formula is C18H31IN4O5S .


Chemical Reactions Analysis

The iodoacetyl group in this compound reacts with reduced thiols (sulfhydryl groups,—SH) at alkaline pH to form stable thioether bonds .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at 4°C and protected from light .

Scientific Research Applications

Universal Probes for Simultaneous Detection

Biotin-PEG-linked constructs, like gold nanoparticle probes, have been effectively used for the simultaneous detection of proteins and nucleic acids. These probes enable sensitive detection of biomarkers, important for diagnosing diseases, especially when sample amounts are limited (Scott et al., 2017).

Cancer-Targeted Drug Delivery

Biotin-PEG-based polymeric micelles have been developed for targeted cancer therapy. These micelles enhance cancer cell uptake and release anticancer drugs in response to the protease MMP-2, inducing apoptosis in cancer cells (Chen et al., 2015).

Stimuli-Sensitive Pharmaceutical Nanocarriers

Targeted long-circulating liposomes and micelles modified with biotin have been created for targeted drug delivery. These carriers are responsive to local stimuli such as decreased pH values found in tumors, enhancing drug delivery to specific cells or organs (Sawant et al., 2006).

Specific Protein Binding Detection

Nanotube field-effect transistor devices coated with biotin-PEG polymers have been used to detect protein binding, demonstrating the potential for sensitive biosensors in medical diagnostics (Star et al., 2003).

Nanoparticle and Thin Film Functionalization

Biotin-PEG compounds are instrumental in functionalizing nanoparticles and thin films for bioimaging and biosensing applications. Such functionalization offers specific targeting capabilities, crucial for advanced diagnostic technologies (Selegård et al., 2010).

Enhancing Anticancer Efficacy

Biotin-PEG conjugates have been used to increase the efficacy of anticancer drugs. They enhance the drug's toxicity and induce apoptosis more significantly, suggesting a promising approach for targeted cancer therapy (Minko et al., 2002).

Future Directions

Biotin-PEG2-C2-iodoacetamide, as a PEG-based PROTAC linker, has potential applications in the development of new PROTACs . Its ability to form stable thioether bonds with reduced thiols at alkaline pH makes it useful in proteomics, peptide mapping, phosphopeptide analysis, and mass spectrometry .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGLKVINXNMNJX-ZQIUZPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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